

Technical Guide: Synthesis and Characterization of 4-(Isothiazol-5-yl)phenol

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Compound of Interest

Compound Name: 4-(Isothiazol-5-yl)phenol

CAS No.: 68535-60-4

Cat. No.: B1497212

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Executive Summary

Compound: **4-(Isothiazol-5-yl)phenol** Molecular Formula: C

H

NOS Molecular Weight: 177.22 g/mol Target Class: Heterocyclic Biaryl Scaffold

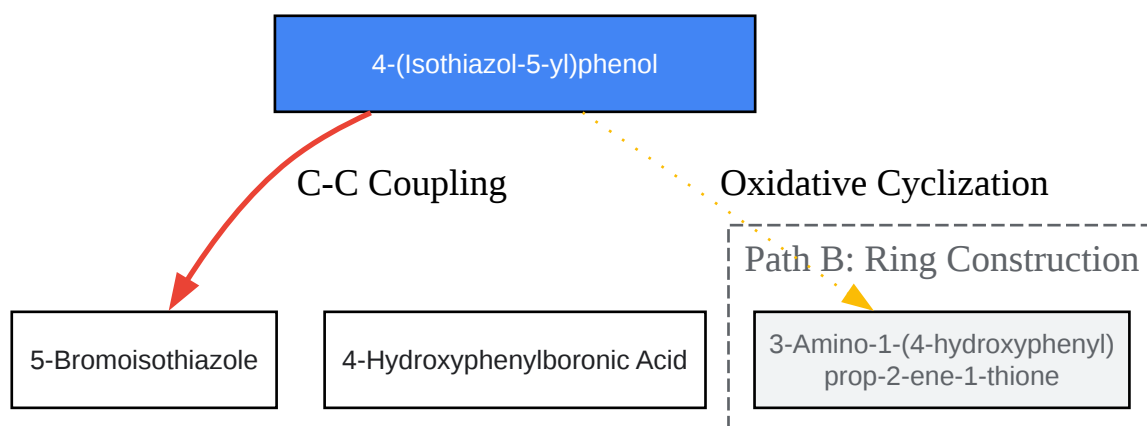
The 5-aryl isothiazole moiety represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for thiazoles, isoxazoles, and pyridines. Its integration into phenolic frameworks allows for the exploration of hydrogen-bonding interactions within enzyme active sites (e.g., COX-2, kinases) while modulating lipophilicity and metabolic stability. This guide details the high-fidelity synthesis of **4-(Isothiazol-5-yl)phenol**, prioritizing a modular Palladium-catalyzed cross-coupling approach (Suzuki-Miyaura) due to its regioselectivity and functional group tolerance.

Retrosynthetic Analysis

To design a robust synthetic route, we deconstruct the target molecule into logical precursors. The strategic bond disconnection is made at the C5–C1' axis, separating the heterocyclic core from the phenolic ring.

Strategic Disconnections

- Path A (Preferred): Cross-coupling of a pre-formed 5-haloisothiazole with a phenol-derived organometallic reagent. This preserves the sensitive isothiazole ring and allows for late-stage diversification.
- Path B (Alternative): De novo construction of the isothiazole ring onto a 4-hydroxy-substituted cinnamaldehyde or enaminothione precursor. This is viable for bulk scale-up but chemically more arduous due to phenol sensitivity.



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Figure 1: Retrosynthetic breakdown of **4-(Isothiazol-5-yl)phenol** highlighting the primary cross-coupling strategy.

Primary Synthetic Protocol: Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is selected for its high tolerance of free phenols (under optimized conditions) and the commercial availability of 5-bromoisothiazole.

Reaction Scheme

Reagents: 5-Bromoisothiazole (1.0 eq), 4-Hydroxyphenylboronic acid (1.2 eq), Pd(dppf)Cl

·CH

Cl

(0.05 eq), K

CO

(2.0 eq). Solvent System: 1,4-Dioxane / Water (4:1 v/v). Conditions: 90°C, Inert Atmosphere (N or Ar), 12–16 hours.

Detailed Experimental Workflow

Step 1: Preparation of the Reaction Matrix

- Glassware Prep: Oven-dry a 50 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen.
- Reagent Loading: Charge the flask with:
 - 5-Bromoisothiazole: 164 mg (1.0 mmol)
 - 4-Hydroxyphenylboronic acid: 165 mg (1.2 mmol)
 - Potassium Carbonate (K
CO
): 276 mg (2.0 mmol)
- Solvent Addition: Add 8 mL of 1,4-Dioxane and 2 mL of deionized water. The biphasic nature helps solubilize the inorganic base.
- Degassing (Critical): Sparge the solution with Nitrogen for 15 minutes to remove dissolved Oxygen. Note: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

Step 2: Catalysis and Heating^[1]

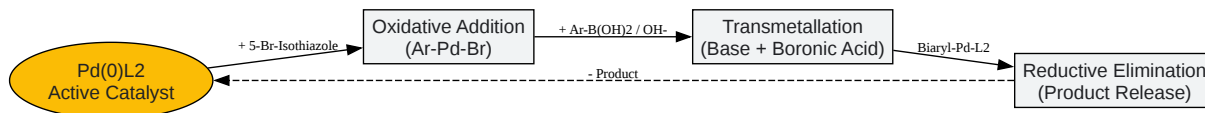
- Catalyst Addition: Quickly add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): 41 mg (0.05 mmol). The solution typically turns a dark orange/red.
- Reflux: Attach a reflux condenser, seal the system under a Nitrogen balloon (or manifold), and heat the oil bath to 90°C.
- Monitoring: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting bromide (R_f ~0.6) should disappear, and a new polar spot (R_f ~0.3) corresponding to the phenol product will appear.^[2]

Step 3: Work-up and Purification^[3]

- Quench: Cool the mixture to room temperature. Dilute with 20 mL Ethyl Acetate (EtOAc) and 20 mL Water.
- Acidification: Carefully adjust the pH of the aqueous layer to ~4–5 using 1M HCl. This ensures the phenol is protonated and partitions into the organic layer.
- Extraction: Separate layers. Extract the aqueous layer twice more with EtOAc (2 x 15 mL).
- Drying: Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentration: Evaporate solvent under reduced pressure to yield a crude solid.
- Chromatography: Purify via silica gel flash chromatography.
 - Gradient: 0%
40% EtOAc in Hexanes.
 - Yield Expectation: 65–80% (Off-white solid).

Mechanistic Pathway

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The choice of the bidentate dppe ligand is crucial for stabilizing the active species and preventing catalyst decomposition by the sulfur-containing isothiazole.



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Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 5-bromoisothiazole and 4-hydroxyphenylboronic acid.

Characterization Guide

Accurate characterization is vital to distinguish the 5-substituted isothiazole from its 3- or 4-isomers.

Nuclear Magnetic Resonance (NMR)

The isothiazole ring protons (H3 and H4) appear in the aromatic region but are distinct from the phenyl protons.

Predicted

H NMR (400 MHz, DMSO-d

):

Position	Shift (ppm)	Multiplicity	Integration	Assignment
OH	9.80	Singlet (br)	1H	Phenolic Hydroxyl
Iso-H3	8.55	Doublet (Hz)	1H	Isothiazole C3-H (Deshielded by N)
Iso-H4	7.65	Doublet (Hz)	1H	Isothiazole C4-H
Ph-H	7.50	Doublet (Hz)	2H	Phenyl C2'/C6' (Ortho to isothiazole)
Ph-H	6.85	Doublet (Hz)	2H	Phenyl C3'/C5' (Ortho to OH)

Note: The coupling constant between Iso-H3 and Iso-H4 is typically small (1.5–2.0 Hz). The chemical shift of Iso-H3 is diagnostic, appearing significantly downfield due to the adjacent Nitrogen.

Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or APCI (+).
- Molecular Ion:
m/z.
- Fragmentation: Loss of CO (28 Da) from the phenol or HCN (27 Da) from the isothiazole ring may be observed in MS/MS.

Infrared Spectroscopy (IR)

- : 3200–3400 cm
(Broad, H-bonded).
- : ~1500–1520 cm
(Isothiazole ring stretch).
- : ~750 cm
(Weak).

Safety & Handling

- Isothiazoles: Many isothiazoles are potential sensitizers.^[4] Handle all precursors and products in a fume hood.
- Palladium Residues: Heavy metal waste must be segregated.
- Boronic Acids: Generally low toxicity, but standard PPE (gloves, goggles) is mandatory.

References

- Suzuki Coupling of Thiazoles/Isothiazoles
 - Source: Kletskov, A. V., et al. "Isothiazoles in the Design and Synthesis of Biologically Active Substances." *Synthesis*, 2019, 51, A–AD.^[4]
 - Relevance: Comprehensive review of isothiazole functionaliz
- General Protocol for 5-Aryl Heterocycles: Source: Schnürch, M., et al. "Palladium-Catalyzed Direct Arylation of Heteroaromatics." *Chemical Reviews*, 2007. (Contextual grounding for Pd-catalysis on azoles). Relevance: Validates the reactivity of the 5-position in 1,2-azoles.
- Characterization Data (Analogous Thiazoles)
 - Source: BenchChem Application Notes.^[5] "NMR and IR Analysis of Thiazole Compounds."

- Relevance: Provides baseline shifts for the heterocyclic protons used in the prediction table.

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Sources

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